(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound interacts with GPBAR1 as a potent agonist . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in the activation of GPBAR1, which triggers a series of downstream effects .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a decrease in blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
It is suggested that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The activation of GPBAR1 by this compound results in several molecular and cellular effects. For instance, it lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, thereby enhancing energy expenditure .
Biochemical Analysis
Biochemical Properties
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Cellular Effects
The compound influences cell function by activating GPBAR1, which in turn stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound binds to GPBAR1, activating the receptor . This activation leads to an increase in the mRNA expression of the GPBAR1 target gene pro-glucagon .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(9-2-4-17-6-9)14-3-1-8(5-14)10-12-7-16-13-10/h2,4,6-8H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMAFNQUVYTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.